(4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine
CAS No.:
Cat. No.: VC18718214
Molecular Formula: C7H6BrF3N2
Molecular Weight: 255.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrF3N2 |
|---|---|
| Molecular Weight | 255.03 g/mol |
| IUPAC Name | [4-bromo-6-(trifluoromethyl)pyridin-2-yl]methanamine |
| Standard InChI | InChI=1S/C7H6BrF3N2/c8-4-1-5(3-12)13-6(2-4)7(9,10)11/h1-2H,3,12H2 |
| Standard InChI Key | UJRYGGIQPVGANQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(N=C1CN)C(F)(F)F)Br |
Introduction
(4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine is a halogenated pyridine derivative that has garnered significant attention in the field of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This compound features a bromine atom, a trifluoromethyl group, and a methanamine moiety attached to a pyridine ring, which collectively enhance its chemical stability and reactivity.
Key Structural Features:
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Molecular Formula: C7H7BrF3N
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Molecular Weight: Not explicitly stated in available literature, but can be calculated based on atomic masses.
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Functional Groups: Bromine, trifluoromethyl, and methanamine groups.
Synthesis of (4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine
The synthesis of this compound typically involves the bromination of 6-(trifluoromethyl)pyridin-2-amine. A common method is the reaction of 6-(trifluoromethyl)pyridin-2-amine with bromine in solvents such as acetic acid or dichloromethane. This reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Synthesis Steps:
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Starting Material: 6-(Trifluoromethyl)pyridin-2-amine.
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Reaction Conditions: Room temperature or slightly elevated temperatures.
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Solvents: Acetic acid or dichloromethane.
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Protective Groups: May be used to protect the amine group during subsequent reactions.
Chemical Stability Factors:
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Halogen Group (Bromine): Enhances reactivity in substitution reactions.
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Trifluoromethyl Group: Contributes to electronic properties and steric hindrance, affecting reactivity.
Applications in Organic Synthesis
This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features make it suitable for creating compounds with enhanced biological activity or specific pharmacological properties.
Applications:
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Pharmaceutical Synthesis: Used in developing potential drug candidates targeting various diseases.
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Agrochemical Synthesis: Utilized in creating compounds with specific biological activities.
Research Findings and Biological Activity
While specific biological activity data for (4-Bromo-6-(trifluoromethyl)pyridin-2-YL)methanamine is limited, compounds with similar structures have shown promising biological activities. For instance, trifluoromethyl-substituted pyridines have been explored for their antibacterial and antifungal properties.
Related Biological Activities:
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Antibacterial Activity: Compounds with trifluoromethyl groups have shown activity against certain bacterial strains.
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Antifungal Activity: Similar compounds have demonstrated potential antifungal properties.
Future Directions:
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Pharmaceutical Development: Continued exploration of its potential in creating novel drug candidates.
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Agrochemical Development: Further investigation into its use in agrochemical synthesis.
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